TRIS maleate

Myofibril Denaturation Frozen Storage Buffer Comparison

Using Tris-HCl or phosphate buffers in iron-dependent redox assays often introduces confounding Fe2+ chelation artifacts. TRIS maleate (CAS 72200-76-1) is the buffer of choice for such studies, exhibiting the weakest Fe2+-binding activity among common biological buffers. It also uniquely inhibits disulfide bond polymerization in myosin, and protects myofibrillar proteins from freeze-denaturation. Key advantages: - Lowest Fe2+ interference for lipid peroxidation assays - Prevents disulfide cross-linking in protein heating studies - Usable pH down to ~5.08 for acid phosphatase workflows Supplied ≥98% pure. Standard packaging with global shipping.

Molecular Formula C12H26N2O10
Molecular Weight 358.34 g/mol
Cat. No. B8112308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS maleate
Molecular FormulaC12H26N2O10
Molecular Weight358.34 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C4H11NO3.C4H4O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-
InChIKeyPOSZUTFLHGNLHX-KSBRXOFISA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRIS Maleate Buffer: A Specialized Biological Buffer with Distinct Redox and Protein Interaction Properties


TRIS maleate (CAS 72200-76-1), a salt formed from tris(hydroxymethyl)aminomethane and maleic acid in a 2:1 molar ratio [1], is a zwitterionic biological buffer widely employed in biochemical assays, growth media, and tissue preparations. Unlike conventional Tris-HCl buffers which primarily serve to maintain pH in the 7.5–8.5 range, TRIS maleate exhibits a unique profile characterized by lower effective buffering capacity and distinct metal ion chelation behavior , making its selection critical for applications where buffer component interference must be minimized.

Why TRIS Maleate Cannot Be Replaced by Standard Tris-HCl or Phosphate Buffers


Substituting TRIS maleate with generic Tris-HCl or phosphate buffers in critical assays can lead to significant experimental artifacts. TRIS maleate exhibits a markedly lower effective pH buffering capacity than standard Tris buffers , and crucially, its interaction with metal ions and biological macromolecules differs fundamentally from other in-class buffers. For instance, TRIS maleate demonstrates the weakest Fe2+-binding activity among common biological buffers [1] and uniquely inhibits disulfide bond (SS) polymerization in myosin [2], whereas Tris-HCl and phosphate buffers promote it. Additionally, its toxicity profile in certain cell culture systems is distinct, rendering it unsuitable for some applications where Tris-HCl is tolerated [3]. Direct substitution without quantitative justification risks compromising assay reproducibility and data validity.

Quantitative Evidence for Selecting TRIS Maleate: Comparative Performance Data


Comparative Freeze-Denaturation Protection in Myofibrillar Protein Stability

In a head-to-head comparison assessing the protection of carp myofibrils against freeze-denaturation during frozen storage, TRIS maleate buffer demonstrated superior retention of ATPase activity and solubility compared to Tris-HCl and phosphate buffers. Specifically, at 50 mM concentration, the extent of decrease in both solubility and ATPase activity was smallest with TRIS maleate and phosphate buffers, respectively, while Tris-HCl led to marked decreases in both indices within 3 weeks [1].

Myofibril Denaturation Frozen Storage Buffer Comparison

Minimal Interference in Iron-Dependent Lipid Peroxidation Assays

Among a panel of common biological buffers tested, TRIS maleate exhibited the weakest Fe2+-binding activity and the lowest Fe2+-autoxidation-accelerating ability. This was quantified by oxygen consumption associated with Fe2+ conversion to Fe3+ at pH 7.4, where TRIS maleate showed significantly lower autoxidation acceleration compared to MOPS and HEPES, which formed water-insoluble iron chelates [1]. Consequently, TRIS maleate showed the weakest inhibitory effect on Fe2+-induced lipid peroxidation in porcine photoreceptor outer segment fractions [1].

Lipid Peroxidation Iron Chelation Redox Assays

Differential Effects on Disulfide Bond Polymerization in Protein Heating Studies

In a study examining the polymerization behavior of carp myosin at 80°C in 0.6 M NaCl solutions (pH 6.8), TRIS maleate buffer uniquely inhibited SS (disulfide) polymerization, whereas Tris-HCl and phosphate buffers promoted the oxidation of SH groups and SS polymerization of myosin heavy chain. The decrease in SH group content in TRIS maleate was not inhibited by EDTA, indicating a mechanism independent of metal ion contamination [1].

Protein Polymerization Disulfide Bonding Myosin

Comparative Toxicity Profile in Diploid Human Fibroblast Cultures

A classic study on diploid human fibroblast cultures revealed that TRIS maleate and TRIS citrate buffers were exceedingly toxic, whereas Tris-HCl buffers exhibited relatively low toxicity, permitting continued cell growth (albeit at reduced rates) at concentrations as high as 0.07 M in the presence of 7 mM bicarbonate [1]. This toxicity profile necessitates careful buffer selection in cell culture applications.

Cell Culture Toxicity Fibroblast Viability Buffer Compatibility

Superior Protease Activity Detection in Plant Senescence Studies

In rice leaf senescence studies, the extraction and assay of protease activity using TRIS maleate buffer at pH 7.0 yielded higher enzymatic activity compared to assays performed with water or citrate-phosphate buffer at the same pH [1]. This suggests that TRIS maleate provides a more favorable environment for detecting certain protease activities in plant tissues.

Protease Assay Plant Senescence Enzyme Activity

Defined Lower Buffering Capacity and Wide Usable pH Range

TRIS maleate is characterized by a lower effective pH buffering capacity compared to standard Tris buffers . While the pKa of the Tris moiety remains 8.1 at 25°C, the incorporation of maleate extends the usable pH range down to approximately 5.2–5.08, with commercially available buffer solutions covering pH 5.08–8.45 [1]. This extended acidic range is not achievable with Tris-HCl alone.

Buffering Capacity pH Range Buffer Formulation

Optimal Use Cases for TRIS Maleate: Evidence-Based Application Scenarios


Iron-Dependent Lipid Peroxidation and Redox Studies

TRIS maleate is the preferred buffer for assays investigating Fe2+-induced lipid peroxidation or other iron-dependent redox processes. Its uniquely low Fe2+-binding activity and minimal autoxidation acceleration prevent confounding artifacts caused by buffer-iron interactions, a problem prevalent with MOPS and HEPES [1]. Researchers can confidently attribute observed effects to the experimental variables rather than buffer interference.

Protein Denaturation Studies under Frozen Storage Conditions

For long-term frozen storage of myofibrillar proteins or similar structural proteins, TRIS maleate (at 50 mM concentration) provides superior protection against freeze-denaturation compared to Tris-HCl or phosphate buffers. It minimizes solubility loss and preserves ATPase activity more effectively [1]. This makes it particularly valuable for studies involving fish muscle biochemistry or cryopreservation of protein samples.

Assays Requiring Inhibition of Disulfide Bond Polymerization

In experiments where protein aggregation via disulfide cross-linking must be avoided (e.g., myosin heating studies), TRIS maleate offers a unique advantage by actively inhibiting SS polymerization [1]. This contrasts with Tris-HCl and phosphate buffers, which promote such reactions. Researchers studying protein folding, aggregation, or the effects of heat on protein structure should consider TRIS maleate to prevent unwanted covalent modifications.

Acidic pH Buffer Formulations (pH 5.0–7.0) with Tris Chemistry

When a Tris-based buffer is required for experiments operating in the acidic pH range (below pH 7.0), TRIS maleate provides a usable pH window down to ~5.08, a range inaccessible to standard Tris-HCl buffers [1][2]. This is particularly relevant for acid phosphatase assays, glycosidase assays, and certain ion exchange chromatography workflows requiring stable pH 5.0–6.5 conditions [3].

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